molecular formula C11H23ClN2O B1405694 4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride CAS No. 1439823-59-2

4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride

Cat. No. B1405694
CAS RN: 1439823-59-2
M. Wt: 234.76 g/mol
InChI Key: GBMCSMAOTNSFHX-UHFFFAOYSA-N
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Description

4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride, also known as 4-methylbipiperidine hydrochloride, is an organic compound that is used in a variety of research applications and laboratory experiments. It is a white, crystalline solid that is soluble in water and alcohols, and is commonly used as a reagent in organic synthesis. This compound has been studied extensively in the scientific community due to its wide range of applications and potential uses.

Scientific Research Applications

Chemical Modification and Polymer Research

The chemical modification of biopolymers like xylan shows promising pathways to new ethers and esters with specific properties, influenced by the functional groups, degree of substitution, and substitution patterns. The modification process, including methylation and esterification, can be utilized to synthesize novel compounds with potential applications in drug delivery, paper strength additives, flocculation aids, and antimicrobial agents. Advanced analytical techniques such as NMR spectroscopy and HPLC are essential for understanding structure-property relationships in these modified biopolymers (Petzold-Welcke et al., 2014).

Photodynamic Therapy (PDT) Enhancement

In photodynamic therapy, the limited uptake of topically applied agents and suboptimal production of active compounds like protoporphyrin IX can affect treatment outcomes. Pretreatments such as the use of keratolytics, penetration enhancers, or temperature adjustments can improve clinical outcomes by optimizing the intralesional content of active compounds, thereby enhancing the effectiveness of PDT (Gerritsen et al., 2008).

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) serves as a fluorophoric platform for developing chemosensors that can detect various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors make them suitable for various applications, emphasizing the need for continuous development to refine their sensing capabilities (Roy, 2021).

Polymer Recycling

The chemical recycling of polymers like poly(ethylene terephthalate) (PET) involves processes such as hydrolysis and glycolysis to recover pure monomers or produce secondary value-added materials. These recycling techniques not only address solid waste issues but also contribute to the conservation of petrochemical resources and energy, highlighting the environmental benefits of chemical recycling (Karayannidis & Achilias, 2007).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are utilized for the treatment of recalcitrant compounds in water, including pharmaceuticals like acetaminophen. AOPs lead to the generation of various by-products and degradation pathways, emphasizing the importance of understanding these processes to enhance treatment efficiency and assess potential environmental impacts (Qutob et al., 2022).

properties

IUPAC Name

4-methyl-1-piperidin-4-ylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-11(14)4-8-13(9-5-11)10-2-6-12-7-3-10;/h10,12,14H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMCSMAOTNSFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2CCNCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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